REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[C:4]([SH:10])=[CH:3][CH:2]=1.C(=O)(O)[O-].[Na+].Cl[C:17]1[C:22]([N+:23]([O-:25])=[O:24])=[CH:21][CH:20]=[CH:19][N:18]=1>C(O)C.O.C(OCC)(=O)C>[N+:23]([C:22]1[C:17]([S:10][C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=2[C:7]([OH:9])=[O:8])=[N:18][CH:19]=[CH:20][CH:21]=1)([O-:25])=[O:24] |f:1.2|
|
Name
|
|
Quantity
|
11.67 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C(=O)O)S
|
Name
|
solid
|
Quantity
|
12.72 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the complete addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residual aqueous solution is diluted with 15 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 250 ml of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The extract is concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid residue
|
Type
|
TEMPERATURE
|
Details
|
by heating on a steam bath
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)SC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |